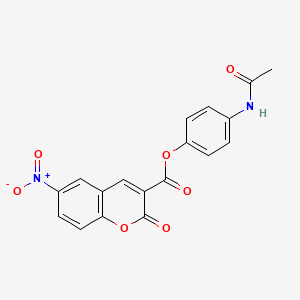

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

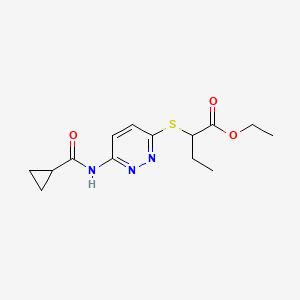

“(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate” is a chemical compound with the molecular formula C18H12N2O7 . It is a derivative of chromeno[4,3-b]pyridine .

Synthesis Analysis

The synthesis of functionalized chromeno[4,3-b]pyridine derivatives, which includes “(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate”, involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis

The molecular structure of “(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate” consists of 18 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate” include a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines .Scientific Research Applications

Electrochemical Applications

- Electrochemical Oxidation of Alcohols and Aldehydes : A study by Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) for oxidizing primary alcohols and aldehydes to corresponding carboxylic acids. This method maintains stereochemistry adjacent to the oxidation site, which was demonstrated in synthesizing a precursor to levetiracetam, an epilepsy medication (Rafiee et al., 2018).

Chemical Synthesis

- Nitration of Benzo[b]thiophen Derivatives : Research by Brown et al. (1969) and Cooper et al. (1971) discussed the nitration of benzo[b]thiophen carboxylic acids, leading to substitution in the benzene ring. This nitration process results in various isomers, demonstrating the complexity and versatility of reactions involving carboxylic acid derivatives (Brown et al., 1969); (Cooper et al., 1971).

Photophysics and Photochemistry

- Non-Linear Optical Materials : A study by Mahalakshmi et al. (2002) explored the compound N-(3-nitrophenyl)acetamide, demonstrating its application as an organic non-linear optical material, highlighting the potential of similar compounds in photonic and electronic applications (Mahalakshmi et al., 2002).

Metabolic Studies

- Metabolism of Isomeric Amino and Acetamidobiphenyls : Bayraktar et al. (2004) investigated the metabolism of amino and acetamidobiphenyls in rat liver microsomal preparations. This study contributes to understanding how similar compounds are metabolized, which can be relevant for environmental and pharmaceutical research (Bayraktar et al., 2004).

properties

IUPAC Name |

(4-acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O7/c1-10(21)19-12-2-5-14(6-3-12)26-17(22)15-9-11-8-13(20(24)25)4-7-16(11)27-18(15)23/h2-9H,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRHAVSWGYNMQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Acetamidophenyl) 6-nitro-2-oxochromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)

![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)

![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)